

# An In-depth Technical Guide to 1-Propanol-13C3: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 1-Propanol-13C3

Cat. No.: B1429346

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This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Propanol-13C3**, a stable isotope-labeled compound crucial for a variety of research applications. This document details experimental protocols for its synthesis and analysis, and illustrates its utility in metabolic research through detailed diagrams.

## Core Physical and Chemical Properties

**1-Propanol-13C3** is the isotopically labeled form of 1-propanol where all three carbon atoms are the 13C isotope. This labeling results in a mass shift of +3 compared to the unlabeled compound, making it an invaluable tracer in mass spectrometry-based studies.<sup>[1][2]</sup>

## Physical Properties of 1-Propanol-13C3

Property	Value	Source
Molecular Formula	$^{13}\text{C}_3\text{H}_8\text{O}$	[2]
Molecular Weight	63.07 g/mol	[1][2][3]
Appearance	Clear, colorless liquid	[4]
Odor	Sharp, musty, like rubbing alcohol	[4]
Boiling Point	97 °C (lit.)	[2][5]
Melting Point	-127 °C (lit.)	[2][5]
Density	0.843 g/mL at 25 °C	[2]
Flash Point	15 °C (closed cup)	[2]

## Chemical and Spectroscopic Properties of 1-Propanol- $^{13}\text{C}_3$

Property	Value	Source
CAS Number	1173020-91-1	[1][2]
Isotopic Purity	$\geq 99$ atom % $^{13}\text{C}$	[2]
Chemical Purity	$\geq 98\%$	[3]
InChI Key	BDERNNFJNOPAEC- VMIGTVKRSA-N	[1][2]
SMILES String	[ $^{13}\text{CH}_3$ ][ $^{13}\text{CH}_2$ ][ $^{13}\text{CH}_2$ ]O	[2]
Mass Shift	M+3	[2]

## Key Chemical Reactions

**1-Propanol- $^{13}\text{C}_3$**  undergoes the typical reactions of a primary alcohol. These reactions are fundamental to its application in chemical synthesis and as a metabolic tracer.

- Oxidation: Oxidation of **1-Propanol-13C3** can yield either [13C3]propionaldehyde or [13C3]propionic acid, depending on the oxidizing agent and reaction conditions.
- Esterification: Reaction with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst results in the formation of the corresponding [13C3]propyl ester.
- Dehydration: Acid-catalyzed dehydration of **1-Propanol-13C3** produces [13C3]propene.
- Combustion: Complete combustion of **1-Propanol-13C3** yields  $^{13}\text{CO}_2$  and  $\text{H}_2\text{O}$ .

## Experimental Protocols

### Synthesis of 1-Propanol-13C3 via Catalytic Hydrogenation of [13C3]Propionaldehyde

This protocol is adapted from industrial processes for the synthesis of 1-propanol.

#### Materials:

- [13C3]Propionaldehyde
- Nickel-based catalyst (e.g., highly dispersed nickel on a support)
- Hydrogen gas (high purity)
- Anhydrous solvent (e.g., ethanol or isopropanol)
- High-pressure reactor (autoclave)

#### Procedure:

- Catalyst Activation: The nickel-based catalyst is reduced in the reactor under a stream of hydrogen gas at an elevated temperature, as specified by the manufacturer.
- Reaction Setup: The activated catalyst is suspended in the anhydrous solvent within the high-pressure reactor. The system is then sealed and purged with nitrogen, followed by hydrogen.

- **Hydrogenation:** A solution of [13C3]propionaldehyde in the same solvent is introduced into the reactor. The reactor is pressurized with hydrogen to a designated pressure (e.g., 0.5 MPa) and heated to the reaction temperature (e.g., 383 K).[1] The reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst.
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking aliquots (if the reactor allows) and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
- **Work-up:** Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The catalyst is removed by filtration.
- **Purification:** The resulting solution containing **1-Propanol-13C3** is purified by fractional distillation to remove the solvent and any byproducts. The purity of the final product should be assessed by GC and its identity confirmed by mass spectrometry and NMR spectroscopy.

## Purification of 1-Propanol-13C3

For applications requiring highly pure and anhydrous **1-Propanol-13C3**, further purification steps may be necessary.

Materials:

- Synthesized **1-Propanol-13C3**
- Drying agent (e.g., anhydrous magnesium sulfate, molecular sieves)
- Fractional distillation apparatus

Procedure:

- **Drying:** The crude **1-Propanol-13C3** is treated with a suitable drying agent to remove residual water. For instance, it can be refluxed over calcium oxide (CaO) for several hours followed by distillation.
- **Fractional Distillation:** The dried **1-Propanol-13C3** is then subjected to careful fractional distillation. The fraction boiling at approximately 97 °C is collected.

- Storage: The purified **1-Propanol-13C3** should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

## 13C NMR Spectroscopy of 1-Propanol-13C3

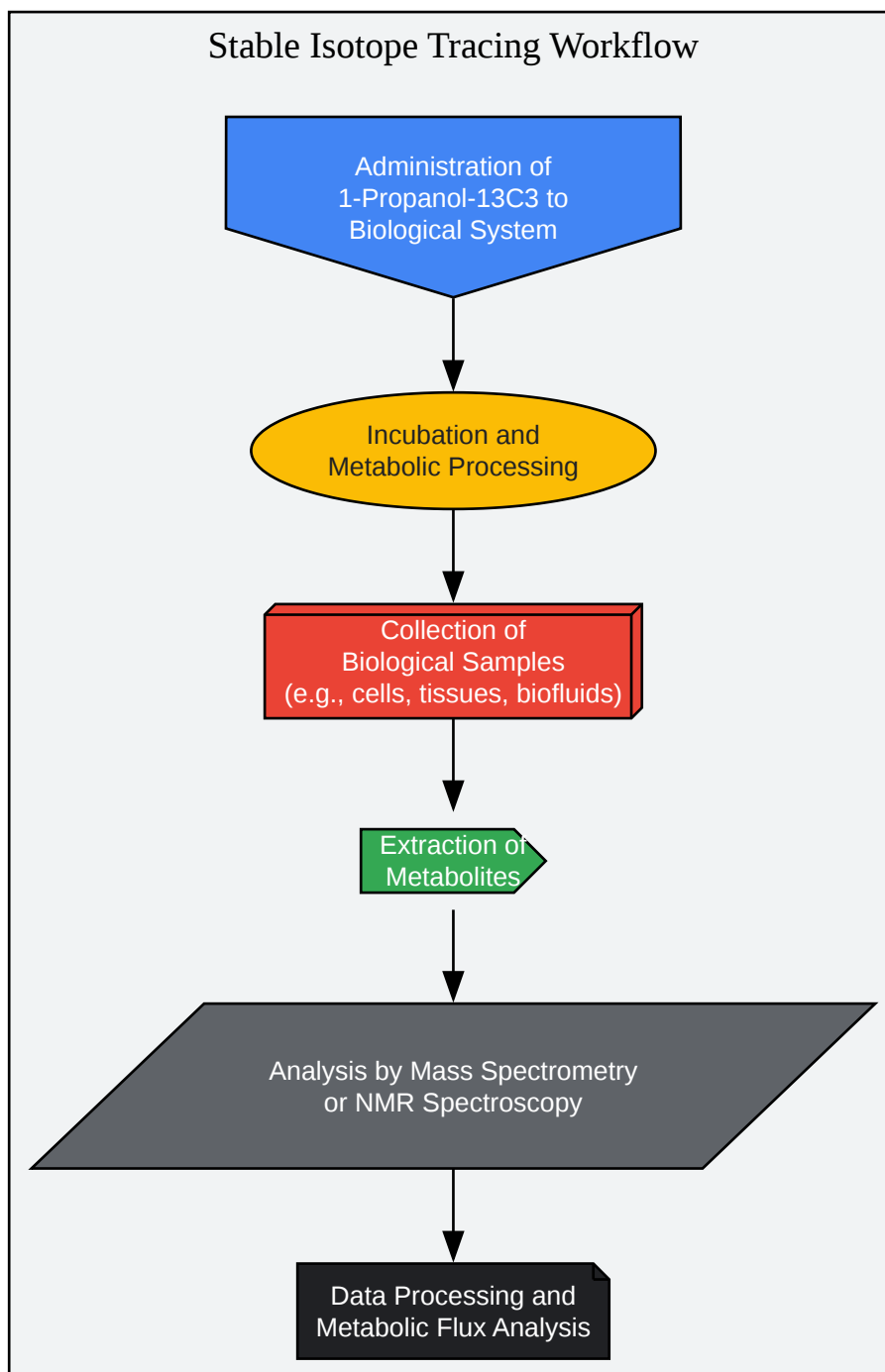
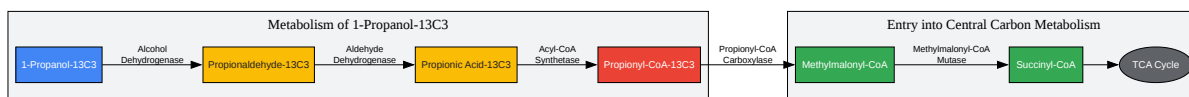
Objective: To confirm the isotopic labeling pattern and assess the chemical environment of the carbon atoms.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer.
- Solvent: A deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d6 ( $\text{DMSO-d}_6$ ).
- Technique: A standard one-dimensional  $^{13}\text{C}$  NMR experiment with proton decoupling is typically performed. Given the high  $^{13}\text{C}$  enrichment, signal-to-noise will be excellent, allowing for rapid data acquisition.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  - Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').
  - Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) should be used to allow for full relaxation of the  $^{13}\text{C}$  nuclei, although for qualitative analysis, a shorter delay may be acceptable.
  - Number of Scans (ns): Due to the high isotopic enrichment, a small number of scans will be sufficient.

Expected Spectrum: The  $^{13}\text{C}$  NMR spectrum of **1-Propanol-13C3** will show three distinct signals, corresponding to the three non-equivalent carbon atoms. Due to the high  $^{13}\text{C}$  concentration,  $^{13}\text{C}$ - $^{13}\text{C}$  coupling will be observable, leading to splitting of the signals. This is in contrast to a  $^{13}\text{C}$  NMR spectrum of unlabeled 1-propanol where such coupling is statistically insignificant.

## Mandatory Visualizations



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